molecular formula C7H8F2N2O2 B2895221 [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid CAS No. 957487-29-5

[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2895221
CAS No.: 957487-29-5
M. Wt: 190.15
InChI Key: ZHCDOVBRCTYUSV-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid is a chemical compound characterized by a pyrazole ring substituted with difluoromethyl and methyl groups, and an acetic acid moiety

Mechanism of Action

Target of Action

The primary target of [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .

Mode of Action

This compound acts by inhibiting the activity of succinate dehydrogenase . The compound binds to the SDH enzyme, preventing it from catalyzing its normal reactions. This inhibition disrupts the normal flow of electrons within the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species .

Biochemical Pathways

The inhibition of SDH by this compound affects two major biochemical pathways: the citric acid cycle and the electron transport chain . In the citric acid cycle, the conversion of succinate to fumarate is blocked, disrupting the cycle and reducing the production of NADH and FADH2. In the electron transport chain, the flow of electrons from FADH2 to ubiquinone is interrupted, leading to a decrease in ATP production and an increase in reactive oxygen species .

Result of Action

The inhibition of SDH by this compound leads to a disruption in energy production and an increase in reactive oxygen species . This can result in cellular stress and potential cell death, particularly in cells with high energy demands or low antioxidant defenses .

Biochemical Analysis

Biochemical Properties

[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby altering its catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, this compound can impact cell signaling pathways, potentially altering the way cells respond to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific context . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes considerations of the compound’s stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that excessively high doses of this compound can result in adverse effects on organ function and overall health.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter metabolite levels, potentially influencing overall metabolic homeostasis . Enzymes such as oxidoreductases and transferases may play a role in the metabolism of this compound, leading to the formation of metabolites that can further participate in biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This includes interactions with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall function within the cell.

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

What sets [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both difluoromethyl and acetic acid groups enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-4-2-5(7(8)9)10-11(4)3-6(12)13/h2,7H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCDOVBRCTYUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957487-29-5
Record name 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid
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